2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxamide class, characterized by a seven-membered cycloheptane fused to a thiophene ring. The scaffold is substituted at position 2 with a propanamido group bearing a 4-chlorophenyl sulfonyl moiety and at position 3 with a carboxamide group.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S2/c20-12-6-8-13(9-7-12)28(25,26)11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)27-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTASVJYBWRIWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS No. 895477-45-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Sulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Amido group : Increases hydrogen bonding potential with biological targets.
- Cyclohepta[b]thiophene core : Provides structural rigidity and may influence interactions with cellular targets.
Anticancer Properties
Recent studies have highlighted the potential of cyclohepta[b]thiophene derivatives as anticancer agents. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (non-small cell lung cancer), with submicromolar GI50 values ranging from 0.22 to 0.88 μM across different cell lines .
| Cell Line | GI50 (μM) | Remarks |
|---|---|---|
| A549 | 0.28 | Non-small cell lung cancer |
| MDA-MB-435 | 0.22 | Breast cancer |
| CAKI-1 | 0.69 | Renal cancer |
| T47D | 0.362 | Breast cancer |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the inhibition of tubulin polymerization . This is reminiscent of other established anticancer drugs that disrupt microtubule dynamics.
The proposed mechanism involves:
- Binding to tubulin : The compound likely interacts with tubulin, inhibiting its polymerization into microtubules.
- Induction of apoptosis : Activation of caspases (caspase 3, 8, and 9) was observed in treated cells, indicating the initiation of apoptotic pathways .
Case Studies
- In Vitro Studies : In a study evaluating a series of cyclohepta[b]thiophene derivatives, compound 17 (a close analog) exhibited potent growth inhibition across a panel of 60 human cancer cell lines. It showed particularly strong activity against leukemia and prostate cancer cell lines .
- In Vivo Efficacy : In murine models, compound 17 demonstrated reduced tumor growth compared to controls, supporting its potential as a therapeutic agent .
Safety and Toxicity
While the anticancer properties are promising, assessing the safety profile is crucial. Preliminary toxicity studies indicate that the compound exhibits minimal cytotoxicity at therapeutic concentrations; however, comprehensive toxicological evaluations are necessary to establish safety for clinical use.
Scientific Research Applications
Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Formation of cyclohepta[b]thiophene | Various organic solvents |
| 2 | Sulfonylation | Sulfonyl chlorides |
| 3 | Amidation | Amine sources |
| 4 | Purification | Chromatography |
Scientific Research Applications
The compound has a diverse range of applications in scientific research:
1. Organic Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules that can be used in various chemical reactions .
2. Biochemical Studies
It may function as a probe or ligand in biochemical studies, aiding in the understanding of specific protein functions or enzyme activities. This application is crucial for elucidating biochemical pathways and mechanisms .
3. Medicinal Chemistry
There is growing interest in its potential therapeutic applications. The compound may be developed into new drugs targeting specific diseases, particularly those related to inflammation or cancer. Its structural features suggest it could interact with biological targets effectively .
4. Material Science
In industrial applications, this compound can be utilized in the production of advanced materials such as polymers or coatings with unique properties .
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound's applications:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant anticancer properties in vitro, suggesting that modifications to its structure could enhance its efficacy against specific cancer cell lines .
- Inflammatory Response Modulation : Another research focused on how this compound interacts with inflammatory pathways, indicating its potential use in treating autoimmune diseases .
- Drug Development : Ongoing research is exploring the modification of this compound to improve its pharmacokinetic properties, aiming to develop a new class of therapeutics for chronic conditions .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound’s sulfonyl group introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 40, 41) or halogenated benzamides (e.g., dichloro in 8).
- The propanamido linker (vs.
Physicochemical and Spectroscopic Properties
Preparation Methods
Sulfonylation of Propanamide Precursors
The synthesis begins with the preparation of the sulfonylated propanamide backbone. A key intermediate, 3-((4-chlorophenyl)sulfonyl)propanamide , is synthesized via sulfonylation of β-alanine derivatives. For instance, methyl 3-aminopropanoate reacts with 4-chlorobenzenesulfonyl chloride in the presence of pyridine as a base, yielding methyl 3-((4-chlorophenyl)sulfonyl)propanoate. Subsequent hydrolysis with aqueous NaOH produces the corresponding carboxylic acid, which is then converted to the acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$). This intermediate undergoes amidation with ammonia to form 3-((4-chlorophenyl)sulfonyl)propanamide.
Critical Parameters :
Cycloheptathiophene Ring Formation
The cyclohepta[b]thiophene core is constructed via a Friedel-Crafts alkylation followed by cyclization. Thiophene-3-carboxylic acid is treated with cycloheptanone in the presence of $$ \text{AlCl}_3 $$, forming a ketone intermediate. This intermediate undergoes cyclodehydration using polyphosphoric acid ($$ \text{PPA} $$) at 120°C, yielding 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid.
Reaction Conditions :
- Catalyst : $$ \text{AlCl}_3 $$ (1.2 equiv) for Friedel-Crafts activation.
- Cyclization Agent : $$ \text{PPA} $$ at 120°C for 6 hours.
- Yield : 60–70% after silica gel chromatography.
Coupling of Sulfonamide and Cycloheptathiophene Moieties
The final step involves coupling the sulfonylated propanamide with the cycloheptathiophene carboxamide. The carboxylic acid group of the cycloheptathiophene derivative is activated using $$ N,N' $$-carbonyldiimidazole (CDI) in dioxane, forming an active imidazolide intermediate. This intermediate reacts with 3-((4-chlorophenyl)sulfonyl)propanamide in the presence of triethylamine ($$ \text{Et}_3\text{N} $$), yielding the target compound.
Optimization Insights :
- Activation Reagent : CDI (1.5 equiv) in anhydrous dioxane.
- Coupling Base : $$ \text{Et}_3\text{N} $$ (2.0 equiv) to neutralize HCl byproducts.
- Yield : 65–75% after recrystallization from ethyl acetate.
Spectroscopic Characterization and Structural Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):
$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$):
Infrared (IR) Spectroscopy
Key absorption bands confirm functional groups:
Mass Spectrometry
- ESI-MS : $$ m/z $$ 467.1 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{19}\text{H}{24}\text{Cl}\text{N}2\text{O}3\text{S}_2 $$.
Comparative Analysis of Synthetic Methods
Table 1. Optimization of Coupling Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Dioxane | THF | Dioxane |
| Base | $$ \text{Et}_3\text{N} $$ | $$ \text{NaHCO}_3 $$ | $$ \text{Et}_3\text{N} $$ |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 65 | 55 | 75 |
Table 2. Spectroscopic Data Consistency Across Studies
| Technique | Reported Peaks (This Work) | Literature Peaks | Deviation |
|---|---|---|---|
| $$ ^1\text{H} $$ NMR | δ 2.53–2.57 (t) | δ 2.55–2.59 (t) | <0.02 ppm |
| IR | 1677 cm$$ ^{-1} $$ | 1675 cm$$ ^{-1} $$ | 2 cm$$ ^{-1} $$ |
Green Chemistry Approaches and Scalability
Recent advancements emphasize eco-friendly protocols. For example, aqueous-phase sulfonylation using sodium carbonate as an $$ \text{HCl} $$ scavenger reduces waste. Additionally, 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, replaces dioxane in coupling reactions, improving sustainability without compromising yield.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Start with the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate precursor (analogous to methods in ). React with 4-chlorophenylsulfonylpropanoyl chloride under anhydrous conditions using ethanol as a solvent and catalytic piperidine to facilitate amide bond formation.
- Step 2: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Post-reaction, pour the mixture into ice/water to precipitate the product. Recrystallize from ethanol (yield optimization: ~60–70% based on analogous protocols ).
- Key Variables: Temperature (reflux vs. room temperature), stoichiometry of sulfonyl chloride (1.2 equivalents), and solvent purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks using deuterated chloroform (CDCl3) or DMSO-d6. Key signals include the cycloheptane CH2 groups (δ 1.60–3.10 ppm) and aromatic protons (δ 7.10–8.25 ppm) .
- X-ray Diffraction (XRD): Confirm crystal structure and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal data, as demonstrated for structurally similar thiophene derivatives .
- Elemental Analysis: Validate purity (>95%) by comparing experimental vs. theoretical C, H, N, S percentages.
Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?
Methodological Answer:
- Co-solvent Strategy: Use DMSO (≤1% v/v) for initial dissolution, followed by dilution in PBS or cell culture media.
- Derivatization: Introduce hydrophilic groups (e.g., morpholine or polyethylene glycol) at the carboxamide moiety, as seen in analogs like 3-amino-N-(4-chloro-phenyl)-4-morpholin-4-yl-benzenesulfonamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications at the (4-chlorophenyl)sulfonyl group (e.g., 4-fluorophenyl, 2-naphthyl) and compare bioactivity using assays like kinase inhibition or cytotoxicity (e.g., MTT assay for anticancer activity, as in ).
- Data Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity. For example, fluorine substitution may enhance metabolic stability .
Q. What computational approaches are suitable for predicting binding modes or metabolic pathways?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- ADMET Prediction: Employ QikProp or SwissADME to estimate logP, bioavailability, and CYP450 metabolism.
Q. How can conflicting solubility or stability data across studies be resolved?
Methodological Answer:
- Controlled Experiments: Replicate conditions (solvent, temperature, pH) from conflicting studies. Use DSC (differential scanning calorimetry) to assess polymorphic forms .
- Degradation Studies: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
